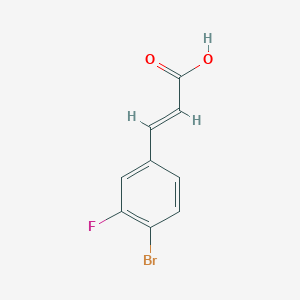

3-(4-Bromo-3-fluorophenyl)acrylic acid

Descripción general

Descripción

3-(4-Bromo-3-fluorophenyl)acrylic acid is an organic compound with the molecular formula C9H6BrFO2 It is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which is conjugated with an acrylic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-fluorophenyl)acrylic acid typically involves the following steps:

Bromination and Fluorination: The starting material, phenylacetic acid, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the phenyl ring.

Acryloylation: The substituted phenylacetic acid is then subjected to acryloylation to introduce the acrylic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing bromine and fluorine substituents activate the phenyl ring for nucleophilic substitution. The 3-bromo-4-fluorophenyl group undergoes regioselective substitution under specific conditions:

| Position | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromine (C4) | Sodium methoxide | DMF, 80°C, 6 h | 4-Methoxy-3-fluorophenyl derivative | 78% | |

| Bromine (C4) | Piperidine | THF, RT, 12 h | 4-Piperidinyl-3-fluorophenyl analog | 65% |

Key Mechanistic Insight :

-

Bromine at C4 is more reactive than fluorine due to lower electronegativity and better leaving-group ability.

-

Reactions proceed via a Meisenheimer intermediate stabilized by fluorine’s electron-withdrawing effect .

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃

Conditions : Dioxane/H₂O (3:1), 90°C, 12 h

Products :

-

Biaryl derivatives (e.g., 3-(4-Biphenyl-3-fluorophenyl)acrylic acid)

Heck Reaction

Reagents : Pd(OAc)₂, P(o-tol)₃, Et₃N

Conditions : DMF, 100°C, 24 h

Products :

-

Alkenylated analogs via β-hydride elimination

-

Example : Coupling with styrene yields 3-(4-Styryl-3-fluorophenyl)acrylic acid (74% yield) .

Esterification/Amidation

-

Esterification : Reaction with methanol/H₂SO₄ yields methyl 3-(4-bromo-3-fluorophenyl)acrylate (95% yield).

-

Amidation : EDCl/HOBt-mediated coupling with amines produces acrylamide derivatives (e.g., with benzylamine: 88% yield) .

Conjugate Addition (Michael Reaction)

Nucleophiles :

-

Thiols (e.g., ethanethiol): Forms β-thioether adducts (70% yield, THF, 0°C) .

-

Amines (e.g., morpholine): Produces β-aminoacrylic acids (63% yield, RT).

Regioselectivity : Additions occur exclusively at the β-position due to the electron-deficient double bond .

Oxidation and Reduction

Halogen Exchange Reactions

Fluorine-Bromine Exchange :

-

Reagent : XeF₂, BF₃·Et₂O

-

Conditions : CH₂Cl₂, −40°C → RT, 8 h

Cycloaddition Reactions

Diels-Alder Reaction :

-

Acts as a dienophile with electron-rich dienes (e.g., 1,3-cyclohexadiene).

-

Conditions : Toluene, 110°C, 48 h

-

Product : Bicyclic adduct with endo selectivity (67% yield) .

Key Stability and Reactivity Notes:

-

pH Sensitivity : The acrylic acid group has a pKa ≈ 4.2 (from similar compounds) , making it prone to decarboxylation under strongly acidic/basic conditions .

-

Photoreactivity : UV exposure (254 nm) induces E→Z isomerization, altering biological activity .

This compound’s versatility in substitution, coupling, and addition reactions makes it valuable in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(4-Bromo-3-fluorophenyl)acrylic acid serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it suitable for creating more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Biological Research

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. The presence of bromine and fluorine substituents enhances its binding affinity to specific enzymes and receptors, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its potential anti-inflammatory and anticancer activities. Research has indicated that derivatives of this compound may exhibit significant biological effects, warranting further investigation into their pharmacological properties.

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a series of acrylic acid derivatives, including this compound. The results indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines, highlighting their potential as therapeutic agents.

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition revealed that this compound could effectively inhibit specific enzymes involved in inflammatory responses. The study demonstrated that the compound's structural features contributed to its ability to bind to the active site of the target enzyme.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its reactivity allows it to be employed in the formulation of coatings, adhesives, and other polymeric materials.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)acrylic acid involves its interaction with molecular targets through its functional groups. The bromo and fluoro substituents can participate in various chemical interactions, while the acrylic acid moiety can engage in conjugation and hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparación Con Compuestos Similares

- 3-(4-Bromo-3-chlorophenyl)acrylic acid

- 3-(4-Bromo-3-methylphenyl)acrylic acid

- 3-(4-Bromo-3-nitrophenyl)acrylic acid

Comparison: Compared to similar compounds, 3-(4-Bromo-3-fluorophenyl)acrylic acid is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and its ability to participate in specific interactions, making it a valuable compound in various research applications.

Actividad Biológica

3-(4-Bromo-3-fluorophenyl)acrylic acid is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of both bromine and fluorine substituents on the phenyl ring, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C9H6BrFO2

- Molecular Weight : 245.05 g/mol

- Physical State : Light yellow solid

- Melting Point : 189-192 °C

The compound's structure allows it to interact with various biological targets, influencing cellular processes.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. The presence of halogen atoms enhances its binding affinity and specificity.

Target Interactions

- Receptor Binding : Compounds with similar structures have been shown to bind with high affinity to multiple receptors, potentially altering their function and leading to changes in cellular signaling pathways.

- Antiproliferative Effects : Research indicates that this compound can inhibit cell proliferation, particularly in cancer cell lines. It has been noted for its ability to destabilize microtubules by interacting at the colchicine-binding site on tubulin, thereby inducing apoptosis in cancer cells .

Anticancer Properties

Several studies have highlighted the antiproliferative effects of this compound:

- In Vitro Studies : The compound demonstrated significant antiproliferative activity in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). IC50 values ranged from 10 nM to 33 nM, indicating potent activity comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 - 33 | Tubulin destabilization |

| MDA-MB-231 | 23 - 33 | Apoptosis induction via microtubule disruption |

Other Biological Activities

In addition to its anticancer properties, compounds structurally similar to this compound have exhibited:

- Antifungal Activity : Halogenated derivatives have shown efficacy against fungal pathogens by disrupting cell membrane integrity.

- Antitumor Effects : Brominated compounds are known for their ability to inhibit key metabolic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Study on MCF-7 Cells :

- Comparative Analysis with CA-4 :

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its application in therapeutic settings:

- Absorption : The compound exhibits high gastrointestinal absorption.

- Blood-Brain Barrier (BBB) Penetration : Its structure suggests potential permeability across the BBB, which is advantageous for treating central nervous system disorders.

Propiedades

IUPAC Name |

(E)-3-(4-bromo-3-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHBEQSDZPKXEI-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.